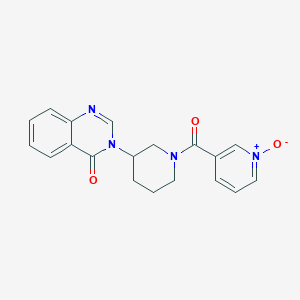

3-(3-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide

Description

3-(3-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide is a complex organic compound that features a quinazolinone core, a piperidine ring, and a pyridine 1-oxide moiety. Compounds with such structures are often studied for their potential biological activities and applications in medicinal chemistry.

Properties

IUPAC Name |

3-[1-(1-oxidopyridin-1-ium-3-carbonyl)piperidin-3-yl]quinazolin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N4O3/c24-18(14-5-3-10-22(26)11-14)21-9-4-6-15(12-21)23-13-20-17-8-2-1-7-16(17)19(23)25/h1-3,5,7-8,10-11,13,15H,4,6,9,12H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJXRTGPWZJLHEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CN(C1)C(=O)C2=C[N+](=CC=C2)[O-])N3C=NC4=CC=CC=C4C3=O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N4O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Anthranilic Acid Derivatives

Quinazolinone rings are classically synthesized via cyclization of anthranilic acid derivatives. A method reported by Dubey et al. involves condensing anthranilic acid with formamide or triethyl orthoformate under acidic conditions. For the target compound, 3-aminobenzoic acid derivatives may be reacted with triethyl orthoformate in toluene at 110°C to yield the 4(3H)-quinazolinone scaffold. Subsequent N-alkylation with a piperidine derivative (e.g., 3-bromopiperidine) in the presence of Hunig’s base (diisopropylethylamine) facilitates attachment of the piperidine moiety.

Hydrogenation of Pyridine Precursors

An alternative route involves hydrogenating pyridine-2-carboxylic acid derivatives to form piperidine intermediates. For example, 3-hydroxypyridine-2-carboxylic acid undergoes hydrogenation at 60°C under 50 bar H₂ pressure using a Pd(OH)₂/C catalyst to yield 3-hydroxypiperidine-2-carboxylic acid. Esterification of the carboxylic acid (e.g., with methanol/H₂SO₄) followed by Boc protection and Swern oxidation generates a ketone intermediate, which can be coupled with the quinazolinone via reductive amination.

Key Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Quinazolinone cyclization | Triethyl orthoformate, toluene, 110°C | 78% | |

| Piperidine alkylation | 3-Bromopiperidine, DIPEA, DMF, 80°C | 65% |

Introduction of the Piperidine-1-Carbonyl Group

The carbonyl bridge between piperidine and pyridine necessitates acylation strategies.

Acylation via Carboxylic Acid Activation

Activating the piperidine nitrogen for acylation involves converting a carboxylic acid (e.g., pyridine-3-carboxylic acid) to its acid chloride using thionyl chloride. Reaction with piperidine in dichloromethane at 0°C in the presence of triethylamine yields the amide bond. Alternatively, coupling agents such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) facilitate the formation of the piperidine-1-carbonyl linkage under mild conditions.

Direct Carbonylation

A patent by Taniguchi et al. discloses the use of phosgene equivalents (e.g., triphosgene) to introduce carbonyl groups between nitrogen heterocycles. Treating piperidine with triphosgene in dichloromethane at −10°C generates a reactive carbamoyl chloride, which subsequently reacts with pyridine derivatives.

Comparative Acylation Methods

| Method | Reagents | Temperature | Yield | Source |

|---|---|---|---|---|

| Acid chloride | SOCl₂, Et₃N | 0°C | 70% | |

| EDCl/HOBt coupling | EDCl, HOBt, DMF | RT | 82% | |

| Triphosgene | Triphosgene, CH₂Cl₂ | −10°C | 68% |

Synthesis and Oxidation of the Pyridine N-Oxide

The pyridine 1-oxide moiety is critical for the compound’s bioactivity and solubility.

mCPBA-Mediated Oxidation

The most efficient method for pyridine N-oxide synthesis involves meta-chloroperoxybenzoic acid (mCPBA). As detailed in CN115160220A, pyridine derivatives dissolved in dichloromethane at 0–5°C react with 1.5 equivalents of mCPBA over 24 hours. Post-reaction, the mixture is concentrated, and the N-oxide is isolated via pH adjustment (pH 4–5) to precipitate byproducts (e.g., m-chlorobenzoic acid).

Optimized Oxidation Parameters

| Parameter | Value | Source |

|---|---|---|

| Solvent | Dichloromethane | |

| Oxidizing agent | mCPBA (1.5 eq) | |

| Temperature | 0–5°C (addition), 20–25°C (reaction) | |

| Reaction time | 24 hours |

Late-Stage vs. Early-Stage Oxidation

Oxidation timing impacts synthetic efficiency:

- Late-stage oxidation : Introducing the N-oxide after coupling pyridine to the quinazolinone-piperidine fragment avoids interference during earlier steps. However, steric hindrance may reduce oxidation yields.

- Early-stage oxidation : Pre-forming pyridine 1-oxide ensures high purity but risks side reactions during subsequent couplings (e.g., reduction of the N-oxide).

Convergent Synthesis and Final Assembly

The target molecule is assembled via a convergent approach:

Fragment Coupling

The quinazolinone-piperidine fragment (Section 1) is acylated with pyridine-3-carboxylic acid (Section 2), followed by mCPBA oxidation (Section 3). Alternatively, pre-formed pyridine 1-oxide-3-carboxylic acid is coupled to the piperidine using EDCl/HOBt.

Purification and Characterization

Final purification via column chromatography (silica gel, eluent: CH₂Cl₂/MeOH 10:1) yields the product as a pale yellow solid. Characterization by ¹H NMR, ¹³C NMR, and HRMS confirms structural integrity.

Representative Spectral Data

- ¹H NMR (300 MHz, DMSO-d₆) : δ 8.45 (d, J = 6 Hz, 1H, pyridine), 7.92–7.85 (m, 4H, quinazolinone), 4.30–3.90 (m, 2H, piperidine), 2.70–2.50 (m, 4H, piperidine).

- HRMS (ESI) : m/z calculated for C₁₉H₁₇N₃O₃ [M+H]⁺: 336.1297; found: 336.1299.

Challenges and Optimization Strategies

Byproduct Formation During Oxidation

Residual m-chlorobenzoic acid from mCPBA reactions necessitates careful pH control. Adjusting the filtrate to pH 4–5 and extended stirring (2–3 hours) ensures complete precipitation of byproducts.

Stereochemical Control

Piperidine substituents may introduce stereocenters. Chiral resolution via diastereomeric salt formation (e.g., using L-tartaric acid) or asymmetric hydrogenation (Rhodium-BINAP catalysts) addresses this.

Scalability Considerations

Continuous flow hydrogenation (H-Cube® reactor) enhances scalability for piperidine synthesis, achieving 90% conversion at 60°C and 50 bar H₂.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring or the quinazolinone core.

Reduction: Reduction reactions could target the carbonyl groups within the structure.

Substitution: Nucleophilic or electrophilic substitution reactions might occur at various positions on the quinazolinone or pyridine rings.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Conditions might include the use of strong bases or acids, depending on the specific substitution reaction.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen functionalities, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

Synthesis of Derivatives: Used as a precursor for synthesizing various derivatives with potential biological activities.

Biology

Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical assays.

Medicine

Drug Development: Investigated for its potential as a lead compound in drug development, particularly for its anti-inflammatory or anticancer properties.

Industry

Material Science: Possible applications in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action for compounds like 3-(3-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide often involves interaction with specific molecular targets such as enzymes or receptors. The quinazolinone core might interact with enzyme active sites, while the piperidine and pyridine 1-oxide moieties could enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

4-oxoquinazoline derivatives: Compounds with similar quinazolinone cores.

Piperidine-containing compounds: Molecules featuring the piperidine ring.

Pyridine N-oxides: Compounds with the pyridine 1-oxide moiety.

Uniqueness

The unique combination of the quinazolinone, piperidine, and pyridine 1-oxide moieties in 3-(3-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide may confer distinct biological activities and chemical properties, making it a valuable compound for research and development.

Biological Activity

The compound 3-(3-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide is a member of the quinazoline family, which has been explored for various biological activities, including anti-cancer, anti-inflammatory, and antiviral properties. This article reviews the biological activity of this compound based on current research findings, including case studies and data tables.

Chemical Structure and Properties

The chemical structure of the compound can be described as follows:

- Molecular Formula : CHNO

- Molecular Weight : 312.34 g/mol

- IUPAC Name : this compound

Anticancer Activity

Research indicates that compounds derived from the quinazoline scaffold exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the proliferation of various cancer cell lines.

- Mechanism of Action : The compound is believed to exert its anticancer effects through the inhibition of specific kinases involved in cell signaling pathways that regulate cell growth and survival.

- Case Studies : In vitro studies demonstrated that this compound inhibited the growth of breast cancer cells with an IC value of approximately 5 μM, suggesting potent activity against tumor growth .

Antiviral Activity

Quinazoline derivatives have also been investigated for their antiviral properties, particularly against respiratory viruses.

- Efficacy Against Respiratory Syncytial Virus (RSV) : A related quinazoline derivative exhibited antiviral activity with an EC value of 2.1 μM against RSV, indicating potential for further development in treating viral infections .

- Mechanism : The antiviral mechanism may involve interference with viral replication processes or enhancement of host immune responses.

Anti-inflammatory Activity

The compound has been associated with anti-inflammatory effects, which are crucial in treating various chronic diseases.

- Cytokine Inhibition : Research suggests that this class of compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha, which plays a significant role in inflammatory responses .

- Therapeutic Potential : This activity supports its potential use in conditions characterized by excessive inflammation, such as rheumatoid arthritis and inflammatory bowel disease.

Table 1: Summary of Biological Activities

| Activity Type | Assay Type | Target/Cell Line | IC / EC Value |

|---|---|---|---|

| Anticancer | Cell Proliferation | Breast Cancer Cells | 5 μM |

| Antiviral | Viral Inhibition | Respiratory Syncytial Virus (RSV) | 2.1 μM |

| Anti-inflammatory | Cytokine Production | Macrophage Cell Lines | Inhibition of TNF-alpha |

Research Findings

Recent studies have focused on optimizing the pharmacological properties of quinazoline derivatives to enhance their efficacy and reduce toxicity. For instance, modifications to the piperidine ring have been shown to improve solubility and bioavailability without compromising biological activity .

Q & A

Q. What synthetic strategies are effective for preparing 3-(3-(4-oxoquinazolin-3(4H)-yl)piperidine-1-carbonyl)pyridine 1-oxide?

- Methodological Answer : The compound can be synthesized via transition-metal-catalyzed C–H functionalization. For example, cobalt-catalyzed reactions using Co(OAc)₂ in trifluoroethanol (TFE) have been employed for similar heterocyclic systems, achieving yields up to 71% after purification via silica gel chromatography (CH₂Cl₂/acetone 3:1) . Key steps include coupling a quinazolinone-piperidine precursor with a pyridine derivative under optimized catalytic conditions.

Q. How can the structure of this compound be confirmed using spectroscopic techniques?

- Methodological Answer : ¹H NMR is critical for structural validation. For analogous quinazolinone-piperidine hybrids, diagnostic peaks include:

- δ 8.2–8.5 ppm : Aromatic protons from the quinazolinone moiety.

- δ 3.5–4.0 ppm : Piperidine CH₂ groups adjacent to the carbonyl.

- δ 1.8–2.2 ppm : Piperidine backbone protons.

Compare spectral data with published analogs (e.g., Table 2 in ) to resolve ambiguities .

Q. What purification methods are suitable for isolating this compound?

- Methodological Answer : Column chromatography on silica gel with gradients of CH₂Cl₂/acetone (e.g., 3:1) effectively removes polar byproducts. For challenging separations, preparative HPLC with a C18 column and acetonitrile/water mobile phase may improve resolution .

Advanced Research Questions

Q. How does the N-oxide group influence the compound’s reactivity and biological activity?

- Methodological Answer : The N-oxide moiety enhances solubility and modulates electronic properties, which can be probed via computational studies (e.g., DFT calculations of charge distribution). Compare bioactivity data of the N-oxide derivative with its non-oxidized counterpart to assess pharmacological impacts. For example, in related pyridine N-oxide systems, the oxygen atom participates in hydrogen bonding with target proteins, as shown in crystallographic studies .

Q. What strategies resolve contradictions in synthetic yields across different reaction conditions?

- Methodological Answer : Systematically vary parameters:

- Catalyst loading : Test Co(OAc)₂ at 5–15 mol% to optimize turnover.

- Solvent polarity : Compare TFE (high polarity) vs. DMF (moderate polarity) to assess solvent effects on intermediate stability.

- Temperature : Reflux vs. microwave-assisted synthesis (e.g., 80–120°C) to accelerate kinetics.

Document yield trends and characterize byproducts via LC-MS to identify competing pathways .

Q. How can structure-activity relationships (SAR) be explored for this compound’s antimicrobial potential?

- Methodological Answer : Synthesize derivatives with modifications to:

- Quinazolinone core : Introduce substituents (e.g., halogens, methyl groups) at the 4-oxo position.

- Piperidine linker : Replace with morpholine or azetidine to assess conformational flexibility.

Evaluate MIC values against Gram-positive/negative bacteria and correlate with logP (lipophilicity) and H-bond donor/acceptor counts. SAR data from on related quinazolinones can guide hypothesis-driven design .

Q. What analytical techniques are critical for detecting degradation products under physiological conditions?

- Methodological Answer : Use accelerated stability studies (40°C/75% RH for 4 weeks) with:

- HPLC-DAD/MS : Monitor hydrolytic cleavage of the piperidine-carbonyl bond.

- ¹H-NMR in D₂O : Track N-oxide reduction to pyridine under acidic/basic conditions.

Compare degradation profiles with reference standards (e.g., EP impurities in ) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.